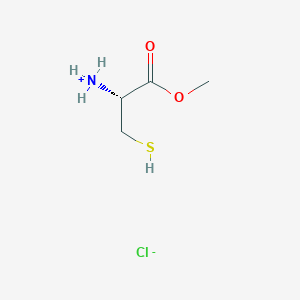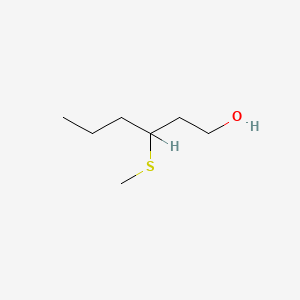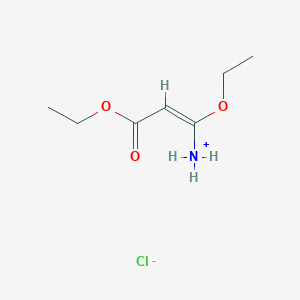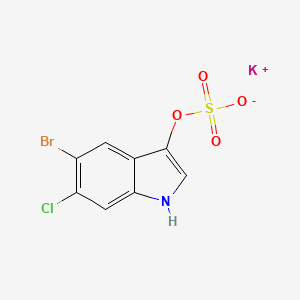
N-tert-Butoxycarbonyl-L-isoleucine
描述
N-tert-Butoxycarbonyl-L-isoleucine is a derivative of the amino acid L-isoleucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis as a protected form of L-isoleucine, allowing for selective reactions at other functional groups without interference from the amino group.
准备方法
Synthetic Routes and Reaction Conditions
N-tert-Butoxycarbonyl-L-isoleucine is typically synthesized by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
L-isoleucine+Boc2O→this compound+CO2+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection.
化学反应分析
Types of Reactions
N-tert-Butoxycarbonyl-L-isoleucine primarily undergoes deprotection reactions to remove the Boc group, revealing the free amino group. This deprotection can be achieved using various reagents and conditions, including:
Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Basic Conditions: Sodium hydroxide in methanol can also be employed.
Catalytic Methods: Metal catalysts like palladium can facilitate the removal of the Boc group.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used in a 1:1 mixture with dichloromethane at room temperature.
Sodium Hydroxide (NaOH): Used in methanol at room temperature.
Palladium Catalysts: Used in hydrogenation reactions to remove the Boc group.
Major Products Formed
The primary product of these reactions is L-isoleucine, with the Boc group being removed as tert-butanol and carbon dioxide.
科学研究应用
N-tert-Butoxycarbonyl-L-isoleucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds where selective protection of the amino group is required.
Bioconjugation: Used in the modification of biomolecules for various biological assays and studies.
Material Science: Utilized in the development of novel materials and polymers with specific functional properties.
作用机制
The mechanism of action of N-tert-Butoxycarbonyl-L-isoleucine primarily involves the protection and deprotection of the amino group. The Boc group serves as a protective moiety, preventing unwanted reactions at the amino group during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, enabling the synthesis of complex molecules.
相似化合物的比较
N-tert-Butoxycarbonyl-L-isoleucine is similar to other Boc-protected amino acids, such as N-tert-Butoxycarbonyl-L-alanine and N-tert-Butoxycarbonyl-L-valine. its unique side chain structure imparts specific properties that make it suitable for particular applications in peptide synthesis and drug development.
List of Similar Compounds
- N-tert-Butoxycarbonyl-L-alanine
- N-tert-Butoxycarbonyl-L-valine
- N-tert-Butoxycarbonyl-L-leucine
- N-tert-Butoxycarbonyl-L-phenylalanine
These compounds share the Boc protection but differ in their side chain structures, leading to variations in their reactivity and applications.
属性
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-MQWKRIRWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















